

Topic: 2-Piperazin-1-ylnicotinamide and its Derivatives in Drug Discovery

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Compound of Interest

Compound Name: **2-Piperazin-1-ylnicotinamide**

Cat. No.: **B1355898**

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Executive Summary

The **2-piperazin-1-ylnicotinamide** scaffold represents a confluence of two moieties of profound significance in medicinal chemistry: nicotinamide and piperazine. This unique combination creates a "privileged structure" that has demonstrated a remarkable breadth of biological activities, ranging from antimicrobial and anticancer to antitubercular and anti-inflammatory effects. The piperazine ring frequently enhances aqueous solubility and oral bioavailability, addressing key pharmacokinetic challenges in drug development, while the nicotinamide core provides a versatile anchor for interacting with various biological targets.^[1] This guide offers a comprehensive exploration of this scaffold, detailing its synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships (SAR). It provides senior researchers and drug development professionals with field-proven insights, detailed experimental protocols, and a forward-looking perspective on the untapped potential of these compelling derivatives.

The 2-Piperazin-1-ylnicotinamide Scaffold: A Privileged Motif

The Strategic Convergence of Nicotinamide and Piperazine

The power of the **2-piperazin-1-ylnicotinamide** scaffold lies in the synergistic contribution of its two core components. Nicotinamide, a form of vitamin B3, is a fundamental building block

for the coenzyme nicotinamide adenine dinucleotide (NAD⁺), central to cellular metabolism and redox reactions. Its derivatives are known to possess a wide array of biological properties, including antioxidant, antitubercular, and anticancer effects.[\[2\]](#)

The piperazine heterocycle is one of the most ubiquitous motifs in modern pharmaceuticals.[\[3\]](#) [\[4\]](#) Its inclusion in a molecule is a deliberate strategic choice to modulate physicochemical properties. The two nitrogen atoms in the six-membered ring can be protonated at physiological pH, which often leads to improved water solubility and better absorption, distribution, metabolism, and excretion (ADME) profiles.[\[1\]](#) Furthermore, the piperazine ring serves as a structurally rigid and synthetically tractable linker, allowing for the precise spatial orientation of pharmacophoric groups to optimize target engagement.[\[1\]](#)[\[4\]](#)

Physicochemical and Pharmacokinetic Rationale

The combination of these two moieties yields a scaffold with a highly desirable profile for drug discovery:

- Enhanced Solubility: The basic nitrogens of the piperazine ring provide a handle for protonation, significantly improving solubility and making formulation development less challenging.[\[1\]](#)[\[5\]](#)
- Balanced Lipophilicity: The scaffold allows for fine-tuning of lipophilicity through substitution at the N-4 position of the piperazine, enabling chemists to strike the delicate balance required for both membrane permeability and target affinity.
- Metabolic Stability: The piperazine ring is relatively stable to metabolic degradation, contributing to a longer half-life *in vivo*.
- Synthetic Accessibility: The scaffold is readily assembled and derivatized through robust and well-established chemical reactions, facilitating the rapid generation of compound libraries for screening.[\[4\]](#)[\[6\]](#)

Synthetic Strategies and Chemical Space Expansion

The generation of a diverse library of **2-piperazin-1-ylnicotinamide** derivatives is crucial for exploring their full therapeutic potential. This typically involves a core synthesis followed by systematic derivatization.

Core Synthesis of 2-Piperazin-1-ylnicotinamide

Two primary routes are commonly employed for the synthesis of the core scaffold. The choice often depends on the availability of starting materials and the desired scale.

Protocol 1: Amide Coupling Route

This method involves the activation of a nicotinic acid derivative followed by coupling with a piperazine synthon.

- Step 1: Activation of Nicotinic Acid: 2-Chloronicotinic acid (1 eq.) is dissolved in a polar aprotic solvent such as DMF. A coupling agent like EDC (1.2 eq.) and an activator such as HOBT (1.2 eq.) are added. The mixture is stirred at room temperature for 30 minutes to form the active ester intermediate.
 - Causality: EDC/HOBT is a highly efficient system for forming amide bonds by creating a reactive O-acylisourea intermediate that is readily attacked by an amine, minimizing side reactions and operating under mild conditions.[\[5\]](#)
- Step 2: Nucleophilic Substitution/Amidation: Piperazine (2.5 eq., used in excess as a solvent and reactant) is added to the activated ester solution.[\[6\]](#) The reaction is heated to 80-100°C and stirred for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
- Step 3: Work-up and Purification: The reaction mixture is cooled, diluted with water, and basified with a saturated NaOH solution to pH ~10-11. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., DCM/Isopropanol). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Step 4: Final Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking, yielding the pure 2-(piperazin-1-yl)nicotinamide.[\[5\]](#)

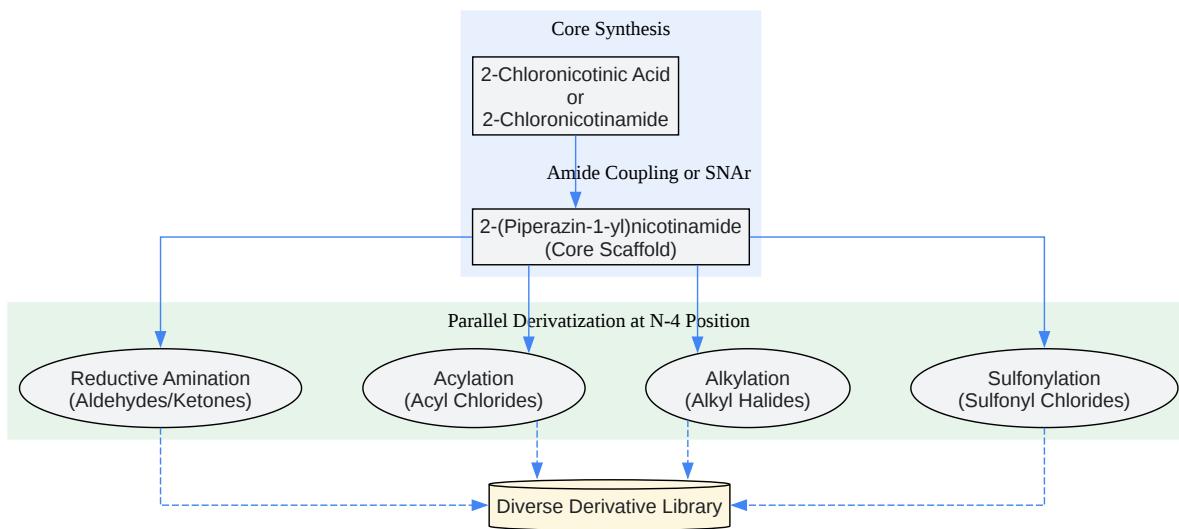
Protocol 2: From 2-Chloronicotinamide

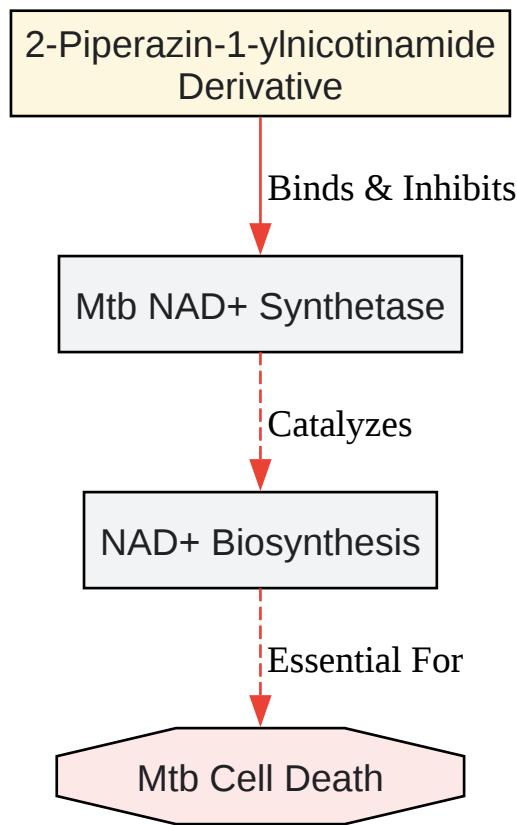
This alternative route begins with a pre-formed amide.

- Step 1: Nucleophilic Aromatic Substitution: 2-Chloronicotinamide (1 eq.) and piperazine (3 eq.) are heated in a suitable solvent like DMF or neat at 110°C for 48 hours.[\[7\]](#)
 - Causality: The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the C-2 position for nucleophilic aromatic substitution by the secondary amine of piperazine.
- Step 2: Purification: The purification follows the same procedure as described in Protocol 1 (Steps 3 and 4).

Workflow for Derivative Library Generation

The core scaffold serves as a platform for creating a vast chemical space through derivatization, primarily at the N-4 position of the piperazine ring.



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Caption: Proposed mechanism of antitubercular activity via inhibition of NAD⁺ synthetase.

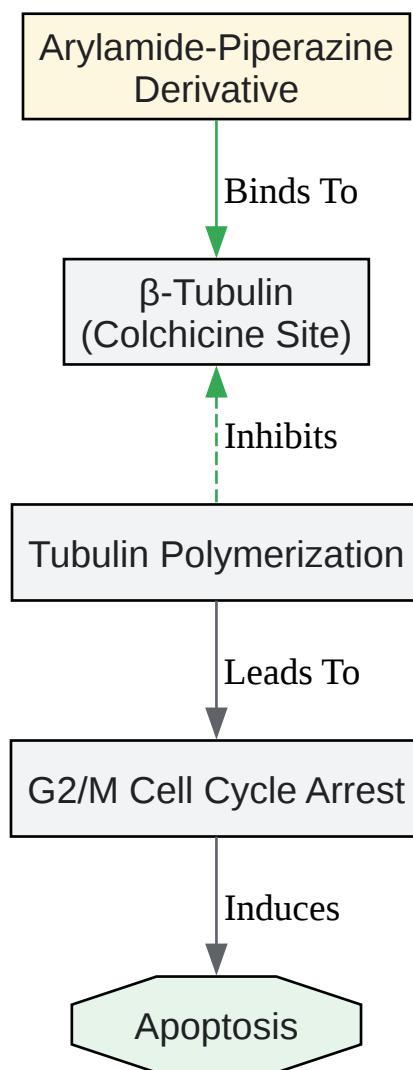
- Biological Activity Data:

Compound	Target Strain	MIC (μ M)	Reference
Derivative A	H37Rv (Drug-Sensitive)	2.1	[5]
Derivative A	MDR-TB	3.8	[5]

Anticancer Properties

The disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. A novel series of arylamide derivatives incorporating the piperazine moiety have been identified as potent inhibitors of tubulin polymerization. [8]

- Mechanism of Action: These compounds bind to the colchicine binding site on β -tubulin, preventing the polymerization of α,β -tubulin heterodimers into microtubules. [8] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death). [8]



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Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

- Biological Activity Data (IC50 Values):

Compound	Cell Line (Cancer Type)	IC50 (nM)	Reference
16f (MY-1121)	SMMC-7721 (Liver)	89.42	[8]
16f (MY-1121)	HuH-7 (Liver)	91.62	[8]
16f (MY-1121)	A549 (Lung)	115	[8]
16f (MY-1121)	HeLa (Cervical)	238	[8]

Antimicrobial and Antifungal Activity

The scaffold has also been explored for broad-spectrum antimicrobial applications, with derivatives showing activity against both bacteria and fungi. [9][10]

- Mechanism of Action: The exact mechanisms can vary, but molecular docking studies have pointed towards targets like *E. coli* MurB (involved in peptidoglycan synthesis) and fungal enzymes such as CYP51 and dihydrofolate reductase. [9]* Activity Spectrum: Certain derivatives have demonstrated potency against resistant bacterial strains like methicillin-resistant *S. aureus* (MRSA) and were more effective than the reference drug ampicillin in some cases. [9] The most sensitive bacterium was identified as *Listeria monocytogenes*, while *Trichoderma viride* was highly susceptible among fungi. [9]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the **2-piperazin-1-ylnicotinamide** scaffold has yielded crucial insights into the structural requirements for biological activity.

- Piperazine N-4 Substitution: This is the most critical "hotspot" for derivatization. Attaching bulky, lipophilic groups such as diphenylmethyl or substituted benzyl rings at this position often enhances antitubercular activity. [11] This suggests the presence of a corresponding hydrophobic pocket in the target enzyme.
- Aromatic Ring Substituents: For antitubercular agents, introducing electron-withdrawing groups (e.g., Cl, CF₃) onto the terminal phenyl ring of the N-4 substituent can be beneficial. [11]* Nicotinamide Core: Modifications to the pyridine ring of the nicotinamide portion are less explored but represent an opportunity for future optimization. The position of

substituents on the nicotinamide can be critical for activity, as seen in antifungal derivatives where the placement of amino and isopropyl groups was essential. [10]

Position of Substitution	Type of Substituent	Effect on Activity (e.g., Antitubercular)	Reference
Piperazine N-4	Bulky, lipophilic groups (e.g., diphenylmethyl)	Increased activity	[11]
Piperazine N-4	Small alkyl groups	Decreased or moderate activity	[11]
Terminal Phenyl Ring (at N-4)	Electron-withdrawing groups (Cl, CF ₃)	Generally improved activity	[11]

| Nicotinamide Ring | Varied substitutions | Highly context-dependent; critical for antifungal activity | [10][11]

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides validated, step-by-step protocols for key workflows.

Protocol: N-4 Derivatization via Reductive Amination

This protocol details the synthesis of an N-4-benzyl derivative, a common modification.

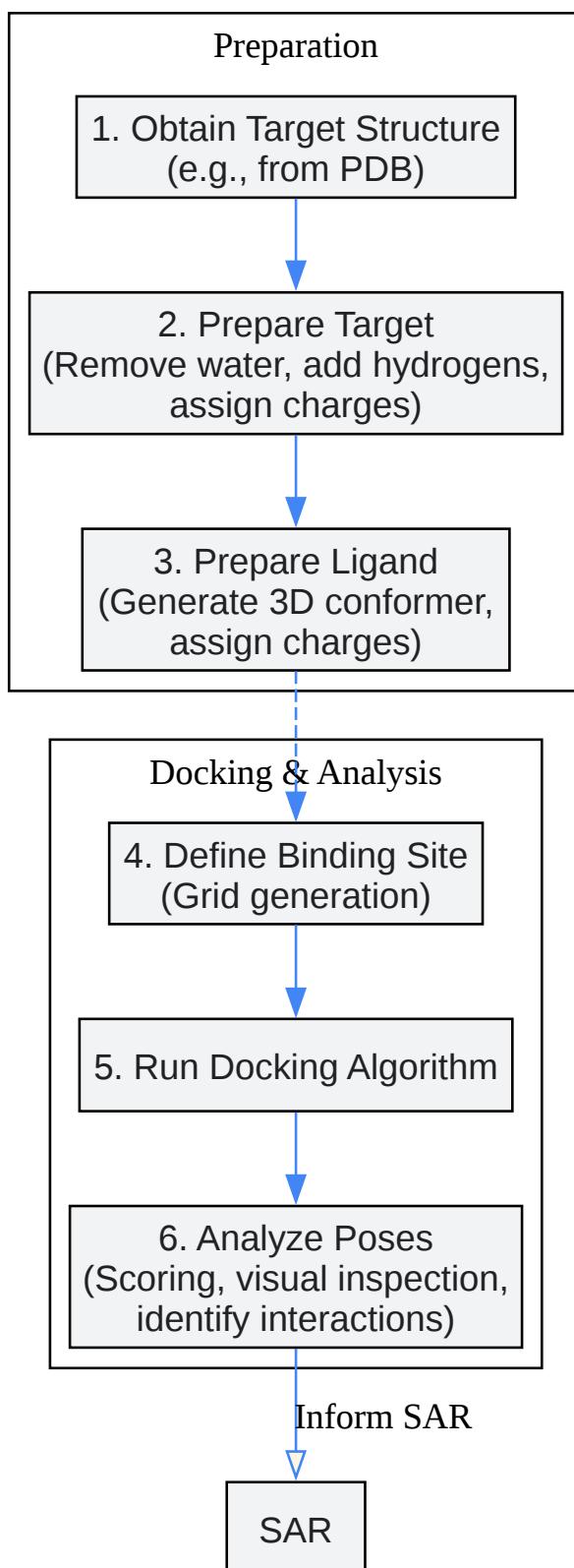
- Reagents: 2-(Piperazin-1-yl)nicotinamide (1 eq.), Benzaldehyde (1.1 eq.), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), 1,2-Dichloroethane (DCE, solvent), Acetic Acid (catalytic).
- Step 1: Imine Formation: Dissolve 2-(piperazin-1-yl)nicotinamide in DCE. Add benzaldehyde and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.
 - Self-Validation: The reaction can be monitored by TLC, showing the consumption of the starting amine and the formation of a new, less polar spot corresponding to the iminium

intermediate.

- Step 2: Reduction: Add NaBH(OAc)₃ portion-wise to the reaction mixture. The reaction is mildly exothermic. Stir for 12-24 hours at room temperature.
 - Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of other functional groups like amides. [12]* Step 3: Quenching and Work-up: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate. Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCE or DCM.
- Step 4: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product via column chromatography (silica gel, DCM/MeOH gradient) to obtain the pure N-4-benzyl derivative.

In Silico Workflow: Molecular Docking Study

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a protein target. [9]



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Caption: A typical workflow for a molecular docking experiment.

Conclusion and Future Directions

The **2-piperazin-1-ylnicotinamide** scaffold has firmly established itself as a versatile and fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability, favorable pharmacokinetic properties, and demonstrated efficacy against a range of challenging biological targets underscore its value in medicinal chemistry.

Future research should focus on:

- **Expanding Therapeutic Targets:** While success has been found in oncology and infectious diseases, exploring the utility of these derivatives against new targets, such as kinases or GPCRs, could unlock new applications.
- **Multiparameter Optimization:** Moving beyond potency, future work must focus on optimizing the full ADMET (absorption, distribution, metabolism, excretion, toxicity) profile of lead compounds to improve their clinical translatability.
- **Novel Derivatization:** Exploring less common modifications, such as substitutions on the nicotinamide ring or the use of bioisosteric replacements for the piperazine core, could lead to compounds with novel pharmacological profiles and improved intellectual property positions.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to further exploit the rich potential of the **2-piperazin-1-ylnicotinamide** scaffold in the ongoing quest for next-generation medicines.

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